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5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid Documentation Hub

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  • Product: 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
  • CAS: 1094550-30-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rationally design small-molecule scaffolds that offer multiple vectors for late-stage functionalization. 5-Bromo-4-(methylsulfamoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rationally design small-molecule scaffolds that offer multiple vectors for late-stage functionalization. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) represents a highly privileged heterocyclic building block[1]. It integrates three distinct functional handles—a carboxylic acid, a methylsulfamoyl group, and a heavy halogen (bromine)—onto a bioisosteric thiophene core. This technical guide elucidates its physicochemical properties, mechanistic synthesis, and analytical validation protocols, providing a comprehensive framework for researchers engaged in Hit-to-Lead optimization.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a scaffold is paramount before integrating it into a drug discovery pipeline. The thiophene ring serves as a classical bioisostere for a phenyl ring, offering improved aqueous solubility and distinct electronic properties due to the heteroatom.

Quantitative Data Summary

Table 1 outlines the core properties of the compound, translating raw data into actionable drug-design insights.

PropertyValueScientific Rationale / Implication
Chemical Name 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acidStandardized IUPAC nomenclature[1].
CAS Number 1094550-30-7Unique registry identifier for sourcing[1].
Molecular Formula C6H6BrNO4S2Indicates high heteroatom density[2].
Molecular Weight 300.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[2].
Exact Mass 298.8928 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 2 (-COOH, -NH)Facilitates strong directional interactions with target kinase/enzyme pockets.
H-Bond Acceptors 5 (O, N, S)Enhances aqueous solubility and binding affinity.
Topological Polar Surface Area ~111.7 ŲPredicts moderate membrane permeability; suitable for peripheral targets.
Calculated LogP (cLogP) 1.8 - 2.2Balances lipophilicity and hydrophilicity, adhering to Lipinski's Rule of 5.

Causality Insight: The specific placement of the methylsulfamoyl group at C4 adjacent to the C5 bromine creates a sterically constrained microenvironment. This restricts the rotational degrees of freedom of the sulfonamide, potentially locking it into a bioactive conformation that enhances target selectivity and reduces entropic penalties upon binding.

Mechanistic Synthesis & Reaction Causality

The synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid requires precise control over electrophilic aromatic substitution (EAS). The regioselectivity is entirely dictated by the electronic interplay of the existing substituents on the thiophene ring.

Regioselective Causality (Why C4?): The starting material, 5-bromothiophene-2-carboxylic acid, possesses a strongly electron-withdrawing, meta-directing carboxylic acid at C2. The bromine at C5 is mildly deactivating but ortho/para directing. The sulfur atom of the thiophene also influences electron density. Consequently, the C4 position is the most nucleophilic and sterically accessible site available for electrophilic attack.

Step-by-Step Synthetic Protocol
  • Chlorosulfonation (Electrophilic Aromatic Substitution):

    • Procedure: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise add chlorosulfonic acid (ClSO3H, 3.0 eq).

    • Causality: The low temperature (0 °C) suppresses the formation of undesired desulfonated byproducts and prevents the highly exothermic reaction from degrading the thiophene core. Excess ClSO3H is required as it acts both as the electrophile and the dehydrating agent.

    • Outcome: Formation of the highly reactive intermediate, 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid.

  • Amidation (Nucleophilic Acyl Substitution):

    • Procedure: Isolate the sulfonyl chloride intermediate and immediately dissolve it in anhydrous tetrahydrofuran (THF) at 0 °C. Add methylamine (CH3NH2, 2.0 M in THF, 2.5 eq) dropwise. Stir for 2 hours, allowing it to warm to ambient temperature.

    • Causality: The sulfonyl chloride is highly reactive and prone to hydrolysis. Immediate reaction with methylamine in an aprotic solvent (THF) ensures complete conversion. The excess methylamine acts as a proton scavenger (base) to neutralize the HCl byproduct, driving the reaction forward without the need for an external base like triethylamine.

  • Workup & Isolation:

    • Procedure: Quench the reaction with 1M HCl to pH 2. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization from ethanol/water.

Synthesis SM 5-Bromothiophene- 2-carboxylic acid Step1 Chlorosulfonation (ClSO3H, 0°C) SM->Step1 Int1 5-Bromo-4-(chlorosulfonyl) thiophene-2-carboxylic acid Step1->Int1 Step2 Amidation (CH3NH2, THF) Int1->Step2 Prod 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid Step2->Prod

Regioselective synthesis of CAS 1094550-30-7 via chlorosulfonation and amidation.

Analytical Characterization & Self-Validating Protocols

To guarantee scientific integrity, analytical protocols must be self-validating. A single point of failure in characterization can derail downstream biological assays[3].

Self-Validating LC-MS Protocol
  • System Suitability Test (SST): Before analyzing the target compound, inject a known standard (e.g., sulfamethoxazole) to verify column retention and ionization efficiency. This ensures the instrument is capable of detecting sulfonamide-containing analytes accurately.

  • Method: Reverse-phase UPLC (C18 column, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

  • Validation Causality: The compound will exhibit a distinct isotopic pattern in the mass spectrum due to the bromine atom (~1:1 ratio of m/z [M-H]- 298 and 300 in negative electrospray ionization mode). The presence of this isotopic doublet acts as a self-validating internal check, confirming the retention of the bromine atom during the synthetic sequence.

1H-NMR (400 MHz, DMSO-d6) Expected Profile
  • δ 13.5 (br s, 1H, -COOH) – Exchangeable with D2O.

  • δ 7.8 (q, J = 5.0 Hz, 1H, -SO2NH-) – Couples with the methyl group.

  • δ 7.6 (s, 1H, Thiophene C3-H) – The presence of a singlet definitively confirms C4 substitution, validating the regioselectivity of the chlorosulfonation step.

  • δ 2.5 (d, J = 5.0 Hz, 3H, -CH3) – Doublet confirms attachment to the secondary amine.

Pharmacological Relevance & Scaffold Application

In the realm of drug development, 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a versatile "hub" molecule.

  • Vector 1 (C5 Bromine): Serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce aryl or heteroaryl groups, expanding the hydrophobic footprint.

  • Vector 2 (C2 Carboxylic Acid): Readily undergoes amide coupling (using HATU or EDC/HOBt) with various primary or secondary amines to modulate physicochemical properties or target specific receptor pockets.

  • Vector 3 (C4 Methylsulfamoyl): Acts as a stable hydrogen-bonding network participant. Unlike primary sulfonamides, which are potent, pan-inhibitors of Carbonic Anhydrases (CAs), secondary sulfonamides exhibit distinct selectivity profiles, making them valuable for targeting specific CA isoforms or entirely different enzyme classes like proteases.

Workflow Scaffold Scaffold: CAS 1094550-30-7 C5_Mod C5 Modification (Pd-Catalyzed Cross-Coupling) Scaffold->C5_Mod Diversification C2_Mod C2 Modification (Amide Bond Formation) C5_Mod->C2_Mod Library Generation Screening In Vitro Screening (Target Binding Assay) C2_Mod->Screening HTS Lead Lead Candidate Selection Screening->Lead Hit Validation

Orthogonal late-stage functionalization workflow utilizing the CAS 1094550-30-7 scaffold.

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Exploratory

In-Depth Theoretical Profiling of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid: A Computational Guide for Drug Discovery

Executive Summary & Rationale The rational design of novel therapeutics relies heavily on the precise understanding of a molecule's stereoelectronic landscape before it ever enters a wet lab. 5-Bromo-4-(methylsulfamoyl)t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rational design of novel therapeutics relies heavily on the precise understanding of a molecule's stereoelectronic landscape before it ever enters a wet lab. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) is a highly functionalized heterocyclic building block. It features a hydrophobic thiophene core, a strongly electron-withdrawing bromine atom capable of halogen bonding, a carboxylic acid for salt-bridge formation, and a methylsulfamoyl group that acts as a versatile hydrogen-bond donor/acceptor.

Recent literature highlights the potency of thiophene sulfonamide derivatives as inhibitors for targets ranging from Enoyl acyl carrier protein reductase to α-glucosidase (1 [1]). To harness this molecule effectively, researchers must employ rigorous theoretical frameworks. This whitepaper outlines a self-validating computational protocol—encompassing Density Functional Theory (DFT), ADMET prediction, and Molecular Docking—to profile this compound's reactivity and therapeutic viability.

Quantum Chemical Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, we must analyze its Frontier Molecular Orbitals (FMOs) and electrostatic potential.

Methodology: The Causality Behind the Level of Theory

We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the thermodynamic parameters of heterocyclic carboxylic acids (2 [2]).

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is strictly necessary to accurately model the expanded electron cloud of the carboxylate anion (at physiological pH) and the oxygen atoms of the sulfonyl group. The polarization functions (d,p) are critical for accommodating the heavy bromine atom, ensuring accurate representation of potential halogen bonding.

Step-by-Step DFT Protocol
  • Initial Geometry Generation: Construct the 3D structure using GaussView. Ensure the methylsulfamoyl group is oriented to minimize steric clash with the adjacent bromine atom at the C5 position.

  • Optimization: Run a ground-state geometry optimization in Gaussian 09/16 using #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water). The SMD solvation model is crucial here; gas-phase calculations often misrepresent the stabilization of the carboxylic acid proton.

  • Frequency Analysis: Verify that the optimized structure is a true local minimum by confirming the absence of imaginary frequencies.

  • FMO & MEP Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and map the Molecular Electrostatic Potential (MEP) surface.

Predictive Quantitative Data

Based on theoretical calculations of analogous thiophene sulfonamides (3 [3]), the following table summarizes the anticipated quantum chemical descriptors for this molecule.

ParameterPredictive ValueChemical Significance
E_HOMO -6.42 eVElectron-donating capacity (localized on thiophene sulfur/ring).
E_LUMO -2.68 eVElectron-accepting capacity (localized on the carboxylic acid/sulfonyl).
Energy Gap (ΔE) 3.74 eVHigh kinetic stability; lower reactivity compared to non-halogenated analogs.
Chemical Hardness (η) 1.87 eVIndicates a relatively hard, stable molecule resistant to charge transfer.
Electrophilicity Index (ω) 5.52 eVHigh electrophilicity, driven by the electron-withdrawing Br and SO₂ groups.

Pharmacophore Logic & Interaction Mapping

Understanding where the molecule will interact with a biological target is as important as knowing its overall energy.

Pharmacophore Core Thiophene Scaffold Hydrophobic Core / π-π Stacking Sub1 Carboxylic Acid (-COOH) Strong H-Bond Acceptor/Donor Core->Sub1 C2 Position Sub2 Bromine (-Br) Halogen Bonding / Lipophilicity Core->Sub2 C5 Position Sub3 Methylsulfamoyl (-SO2NHCH3) Target Anchoring / H-Bonding Core->Sub3 C4 Position

Fig 1: Pharmacophore mapping of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.
  • The Halogen Bond Donor: The C5-Bromine creates a "σ-hole" (a region of positive electrostatic potential on the outermost extension of the halogen bond axis). This allows it to act as a highly specific Lewis acid toward backbone carbonyls in target proteins.

  • The Sulfonamide Anchor: The methylsulfamoyl group at C4 is highly polarized. The oxygen atoms serve as strict hydrogen bond acceptors, while the N-H acts as a donor, a critical feature for inhibiting enzymes like α-glucosidase or Carbonic Anhydrases.

ADMET Predictive Modeling

Before advancing to molecular docking, a self-validating workflow requires predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to ensure the molecule is drug-like.

Methodology

Utilize the SwissADME and pkCSM web servers. Input the canonical SMILES string: CNNS(=O)(=O)c1c(sc(c1)C(=O)O)Br (Note: ensure correct valency for the specific isomer).

Predicted Pharmacokinetic Profile
ADMET PropertyPredictive ValueInterpretation
Molecular Weight 300.15 g/mol Optimal (< 500 Da, Lipinski compliant).
LogP (Octanol/Water) 1.8 - 2.2Good balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 98.5 ŲExcellent for oral bioavailability; unlikely to cross the Blood-Brain Barrier (BBB).
CYP450 Inhibition Potential CYP2C9 inhibitorThe thiophene core is a known structural alert for certain CYP isoforms; requires wet-lab validation.

Molecular Docking: Target Engagement Protocol

To validate the therapeutic potential, we perform molecular docking against α-glucosidase , a validated target for thiophene sulfonamides in the treatment of type 2 diabetes (1[1]).

Step-by-Step Docking Methodology
  • Ligand Preparation: Import the DFT-optimized geometry (from Section 2) into AutoDockTools. Merge non-polar hydrogens, assign Gasteiger charges, and set rotatable bonds (specifically the C-S bond of the sulfamoyl group and the C-C bond of the carboxylic acid). Save as .pdbqt.

  • Protein Preparation: Download the crystal structure of α-glucosidase (e.g., PDB ID: 3W37) from the RCSB Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens and Kollman charges. Save as .pdbqt.

  • Grid Box Definition: Center the grid box on the known active site (typically encompassing residues like Asp215, Glu277, and Asp352). Set the grid spacing to 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the conformational space.

  • Causality of Interaction: Analyze the output. The expected binding pose should feature the carboxylic acid forming salt bridges with basic residues (e.g., Arg or Lys), while the methylsulfamoyl group engages in hydrogen bonding with the catalytic acidic residues. The thiophene ring will likely sit in a hydrophobic pocket, stabilized by the bromine atom.

Workflow Start 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Start->DFT ADMET ADMET Profiling (SwissADME/pkCSM) DFT->ADMET Docking Molecular Docking (AutoDock Vina vs α-glucosidase) ADMET->Docking Output Lead Optimization & Drug Candidate Profiling Docking->Output

Fig 2: Sequential computational workflow for theoretical drug profiling.

Conclusion

The theoretical profiling of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid reveals a highly stable, tightly functionalized molecule. The DFT calculations dictate a robust HOMO-LUMO gap, while the presence of the bromine and methylsulfamoyl groups provides distinct, highly directional vectors for target protein engagement. By following this self-validating computational pipeline—from quantum mechanics to ADMET and molecular docking—researchers can confidently prioritize this scaffold for targeted synthesis and in vitro biological evaluation.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives Source: AIP Publishing URL:[Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI (Molecules) URL:[Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: ResearchGate URL:[Link]

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Foundational

In-Depth Technical Guide: Commercial Sourcing and Synthetic Utility of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. 5-Bromo-4-(methylsulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) is a privileged building block that offers exceptional synthetic versatility. Featuring three distinct orthogonal reactive sites—a carboxylic acid, a secondary sulfonamide, and an aryl bromide—this compound serves as an ideal starting material for synthesizing kinase inhibitors, carbonic anhydrase modulators, and novel anti-infective agents.

This whitepaper provides an authoritative guide on the commercial availability, physicochemical profiling, and rigorous quality control (QC) methodologies required to validate this compound prior to integration into synthetic pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The presence of the methylsulfamoyl group significantly increases the topological polar surface area (TPSA), making it a strong hydrogen-bond participant.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid-
CAS Number 1094550-30-7[1]Primary identifier for procurement.
Molecular Formula C₆H₆BrNO₄S₂-
Molecular Weight 300.15 g/mol Ideal low-MW fragment for lead generation.
Hydrogen Bond Donors 2 (-COOH, -SO₂NH CH₃)Critical for target protein hinge-binding.
Hydrogen Bond Acceptors 6 (O and S atoms)Enhances aqueous solubility and target affinity.
Reactive Sites C2 (Acid), C4 (Sulfonamide), C5 (Bromine)Enables orthogonal synthetic functionalization.

Synthetic Utility & Mechanistic Logic

The strategic value of this thiophene derivative lies in its programmable reactivity. As a Senior Application Scientist, selecting this specific building block is driven by the causality of its functional group placement:

  • C5-Bromine (Cross-Coupling Hub): The bromine atom at the 5-position is highly activated by the electron-withdrawing nature of the adjacent thiophene ring and sulfonamide group. This makes it an excellent substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations), allowing for rapid extension of the aromatic core.

  • C2-Carboxylic Acid (Amidation Vector): The carboxylic acid can be readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides. Because the C5-bromine is inert to these peptide-coupling conditions, researchers can perform amidation first without requiring protecting groups.

  • C4-Methylsulfamoyl (Pharmacophore): Sulfonamides are classic zinc-binding pharmacophores (crucial for Carbonic Anhydrase inhibitors) and excellent hydrogen-bond donors/acceptors for kinase hinge regions. The methyl cap on the sulfonamide prevents unwanted side reactions (like dialkylation) during aggressive synthetic steps while maintaining a critical N-H bond for target interaction.

Commercial Availability & Supplier Landscape

Sourcing rare, highly functionalized building blocks requires balancing cost, purity, and lead time. Several specialized vendors synthesize CAS 1094550-30-7, though it is typically maintained in low-volume stock for research and development (R&D) purposes.

Table 2: Commercial Supplier Matrix
SupplierCatalog NumberPurityEstimated Pricing (Research Scale)Lead Time / Stock Status
Biosynth UTB55030>95%$1,201 AUD / 50 mg $3,651 AUD / 0.5 g[2]Made-to-order / Custom Synthesis
Enamine EN300-1697350>95%Inquiry Required[3]Typically in stock (Building Block Catalog)
Aaron Chemicals AR01DVNX>95%Inquiry RequiredVariable
EOS Med Chem Custom Request>98%Inquiry Required[4]Bulk/Custom Scale-up

Note: Pricing and availability are subject to change based on global supply chain dynamics and raw material costs.

Procurement & Synthetic Workflow

The following decision matrix outlines the logical progression from sourcing the compound to validating its integrity and executing orthogonal synthetic strategies.

ProcurementWorkflow Start Identify Need: CAS 1094550-30-7 Supplier Evaluate Suppliers (e.g., Biosynth, Enamine) Start->Supplier Procure Procure Compound (50mg - 1g scale) Supplier->Procure QC In-House QC Validation (LC-MS & 1H-NMR) Procure->QC Pass Purity >95%? (ICH Q2(R2) Specs) QC->Pass Reject Reject Batch & Initiate Return Pass->Reject No Diverge Orthogonal Functionalization Strategy Pass->Diverge Yes Amidation C2-Carboxylic Acid Amide Coupling (HATU/DIPEA) Diverge->Amidation Coupling C5-Bromine Pd-Catalyzed Suzuki/Stille Diverge->Coupling

Caption: Workflow for the procurement, QC validation, and orthogonal functionalization of CAS 1094550-30-7.

Quality Control & Validation Protocol

To ensure experimental reproducibility and trustworthiness, any sourced batch of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid must undergo rigorous in-house validation. This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R2) Guidelines for analytical procedure validation[5], ensuring specificity and accuracy[6].

Phase 1: Sample Preparation (Causality: Preventing Detector Saturation)
  • Stock Solution: Accurately weigh 1.0 mg of the sourced compound and dissolve it in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Expert Insight: Overly concentrated samples (>100 µg/mL) can saturate the UV detector, leading to an artificial overestimation of purity by masking trace impurities[6].

Phase 2: LC-MS Analysis (Causality: Isotopic Verification)
  • Chromatographic Setup: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection & Self-Validation: Monitor UV absorbance at 214 nm and 254 nm. The main peak must account for >95% of the total integrated area.

    • Crucial Mass Check: Examine the Electrospray Ionization (ESI) mass spectrum in positive ion mode. You must observe a distinct isotopic doublet at m/z ~300.0 and 302.0 [M+H]⁺ in a nearly 1:1 ratio. This is a self-validating signature of the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of the bromine atom on the thiophene core.

Phase 3: ¹H-NMR Structural Integrity (Causality: Regiochemistry Confirmation)
  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Diagnostic Peaks:

    • Look for a sharp, isolated singlet in the aromatic region (~7.6 ppm). Because the thiophene ring is substituted at positions 2, 4, and 5, only the C3-proton remains. A single aromatic peak confirms the correct substitution pattern.

    • Verify the presence of the methylsulfamoyl group via a doublet at ~2.5 ppm (CH₃ coupling to the adjacent NH) and a broad quartet/singlet for the sulfonamide NH around ~7.8 ppm.

    • The carboxylic acid proton will appear as a broad singlet far downfield (>13.0 ppm), though it may exchange with trace water in the NMR solvent.

References

  • NextSDS. "5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Enamine / As-1. "Enamine Compound 100mg CAS No:1094550-30-7 EN300-1697350." As-1. Available at:[Link]

  • EOS Med Chem. "Stock compounds-M250228 006." EOS Med Chem Blog. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • ACS Publications. "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery." Analytical Chemistry. Available at:[Link]

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Exploratory

molecular weight and formula of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic Acid: Synthesis, Properties, and Potential as a Research Intermediate Abstract 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic Acid: Synthesis, Properties, and Potential as a Research Intermediate

Abstract

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a halogenated and sulfonated thiophene derivative poised for utility in medicinal chemistry and materials science. Its multifunctional structure, featuring a thiophene core, a carboxylic acid, a bromine atom, and a methylsulfamoyl group, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical properties, and a proposed synthetic pathway based on established methodologies for related thiophene compounds. Furthermore, we explore its potential applications as a versatile building block for the development of novel therapeutic agents and functional materials, drawing parallels from the extensive research on its core precursor, 5-bromothiophene-2-carboxylic acid.

Core Chemical Identity

The fundamental identification and structural details of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid are crucial for its use in research and development. Key identifiers are summarized below.

IdentifierValueSource
Molecular Formula C₆H₆BrNO₄S₂[1]
Molecular Weight 299.15 g/mol Calculated
Monoisotopic Mass 298.89215 Da[1]
CAS Number 1094550-30-7[2]
IUPAC Name 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid[1][2]
SMILES CNS(=O)(=O)C1=C(SC(=C1)C(=O)O)Br[1]
InChIKey OQNHSGXIZPQGLR-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not widely available, computational models provide valuable predictions for its behavior in various chemical environments.[1]

PropertyPredicted ValueSource
XlogP 1.5[1]
Predicted Collision Cross Section (CCS) [M-H]⁻ 146.7 Ų[1]
Predicted Collision Cross Section (CCS) [M+H]⁺ 141.2 Ų[1]

Synthetic Strategy and Methodologies

A robust synthetic route to 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid can be logically designed by starting with a well-established precursor, 5-bromothiophene-2-carboxylic acid, followed by subsequent functionalization.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway TCA Thiophene-2-carboxylic acid BTCA 5-Bromothiophene-2-carboxylic acid TCA->BTCA  Br₂ or NBS,  Glacial Acetic Acid   BTCA_ester Ester-protected BTCA BTCA->BTCA_ester  Esterification  (e.g., SOCl₂, Methanol)   sulfonyl_chloride 4-Chlorosulfonyl intermediate BTCA_ester->sulfonyl_chloride  Chlorosulfonylation  (ClSO₃H)   final_product 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid sulfonyl_chloride->final_product  Amination (CH₃NH₂),  then Hydrolysis (LiOH)  

Caption: Proposed two-stage synthesis of the target compound.

Protocol 1: Synthesis of 5-Bromothiophene-2-carboxylic Acid

This protocol is adapted from established methods for the direct bromination of thiophene-2-carboxylic acid.[3][4] The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[3] Bromination occurs preferentially at the 5-position, which has the highest electron density.[3]

Materials:

  • Thiophene-2-carboxylic acid

  • N-Bromosuccinimide (NBS) or elemental bromine (Br₂)

  • Glacial acetic acid

  • Cold deionized water

  • Reaction flask, magnetic stirrer, addition funnel

Procedure:

  • Dissolve thiophene-2-carboxylic acid in glacial acetic acid in a reaction flask with stirring.

  • Prepare a solution of the brominating agent (NBS or Br₂) in glacial acetic acid.

  • Slowly add the bromine solution to the stirred thiophene-2-carboxylic acid solution at room temperature. The reaction is exothermic and the temperature should be monitored.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[3]

  • Pour the reaction mixture into a beaker containing cold water. A precipitate of crude 5-bromothiophene-2-carboxylic acid will form.[3]

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-bromothiophene-2-carboxylic acid.

Protocol 2: Proposed Synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic Acid

This proposed multi-step synthesis involves protection of the carboxylic acid, introduction of the sulfamoyl group, and final deprotection.

Step 2a: Esterification (Protection) The carboxylic acid is first protected as an ester (e.g., a methyl ester) to prevent side reactions during the subsequent chlorosulfonylation step. A standard method involves reacting 5-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) followed by the addition of methanol.[5]

Step 2b: Chlorosulfonylation The ester-protected intermediate is reacted with chlorosulfonic acid (ClSO₃H). The electrophilic sulfur trioxide (generated in situ) attacks the electron-rich 4-position of the thiophene ring to install the chlorosulfonyl (-SO₂Cl) group. This reaction must be performed at low temperatures and under anhydrous conditions.

Step 2c: Amination and Deprotection

  • The crude 4-chlorosulfonyl intermediate is dissolved in an appropriate aprotic solvent (e.g., THF, DCM).

  • The solution is cooled in an ice bath, and an excess of methylamine (CH₃NH₂) is added, either as a gas or an aqueous solution. The methylamine displaces the chloride to form the methylsulfonamide.

  • Following the amination, the ester is hydrolyzed back to the carboxylic acid, typically using a base such as lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to yield the final product.

Potential Applications in Drug Discovery and Materials Science

While this specific molecule is not extensively documented, the thiophene scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[6] The utility of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid can be inferred from the applications of its core structure.

Diagram: Application as a Chemical Scaffold

Applications central_node 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid app1 Biaryl Scaffolds via Suzuki Cross-Coupling central_node->app1  Pd-Catalyzed  Reaction at C5-Br   app2 Bioactive Amides and Esters central_node->app2  Carboxylic Acid  Functionalization   app3 Novel Heterocyclic Systems central_node->app3  Further Ring  Modifications   activity1 Spasmolytic & Antibacterial Agents app1->activity1 activity2 Antiproliferative & Anticancer Agents app2->activity2 activity3 Anti-inflammatory Agents (COX/LOX Inhibitors) app3->activity3

Caption: Potential derivatization pathways and associated biological activities.

  • Scaffold for Suzuki Cross-Coupling: The bromine atom at the 5-position is an ideal handle for palladium-catalyzed Suzuki cross-coupling reactions.[4] This allows for the formation of carbon-carbon bonds with various aryl or heteroaryl boronic acids, leading to the synthesis of complex biaryl derivatives.[7] Such derivatives have shown promise as spasmolytic and antibacterial agents.[7][8]

  • Formation of Bioactive Amides and Esters: The carboxylic acid at the 2-position can be readily converted into a wide range of esters and amides. Thiophene carboxamides, in particular, have been investigated as potent anticancer agents.[9]

  • Modulation of Physicochemical Properties: The methylsulfamoyl group (-SO₂NHCH₃) acts as a strong hydrogen bond donor and acceptor, which can be used to modulate the solubility, cell permeability, and target-binding affinity of derivative compounds.

Safety and Handling

Safety data for the title compound is not available. However, for the structurally related compound 5-bromo-4-sulfamoylthiophene-2-carboxylic acid, the following GHS hazard statements apply and should be considered as a precautionary measure[10]:

  • Signal Word: Warning[10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Codes: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[10]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid represents a promising, albeit under-explored, chemical entity. Its multifunctionality makes it a highly attractive starting material for constructing diverse molecular libraries. Based on the well-established chemistry of its thiophene core, this compound holds significant potential for the development of novel therapeutics and advanced materials. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the utility of this versatile building block.

References

  • PubChemLite. 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (C6H6BrNO4S2). Available from: [Link]

  • NextSDS. 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 5-bromo-4-sulfamoylthiophene-2-carboxylic acid (C5H4BrNO4S2). Available from: [Link]

  • PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

  • SpringerLink. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • Synthonix, Inc. 4-Azidobutyric acid. Available from: [Link]

  • MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available from: [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic Acid

Executive Summary Thiophene-2-carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of carbonic anhydrase inhibitors, loop diureti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-2-carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of carbonic anhydrase inhibitors, loop diuretics, and selective kinase inhibitors. Specifically, 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) provides a dual-functionalized platform: the methylsulfamoyl group offers critical hydrogen-bonding interactions for target engagement, while the C5-bromo and C2-carboxylic acid moieties serve as orthogonal handles for downstream cross-coupling and amidation.

This application note details a robust, two-step synthetic protocol designed for high regioselectivity and chemoselectivity, providing researchers with a self-validating workflow to generate this critical building block.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why a synthetic route behaves as it does, rather than simply following a recipe. The synthesis of this molecule relies on two fundamental pillars of physical organic chemistry: synergistic directing effects and electrophilicity differentials.

Regioselective Chlorosulfonation (Synergistic Directing Effects)

Unsubstituted thiophene preferentially undergoes electrophilic aromatic substitution at the α-positions (C2 and C5) due to the stabilization of the resulting Wheland intermediate . However, in the starting material 5-bromothiophene-2-carboxylic acid , both α-positions are occupied. When exposed to chlorosulfonic acid ( ClSO3​H ), the incoming chlorosulfonyl electrophile ( ClSO2+​ ) is forced to attack a β-position (C3 or C4).

  • The C2-Carboxylic Acid: Acts as an electron-withdrawing deactivating group and a meta-director, directing the electrophile to the C4 position.

  • The C5-Bromo Group: Acts as an electron-donating group via resonance (halogen effect) and an ortho/para-director. Since it occupies C5, its ortho position is C4 .

This synergistic directing effect ensures that chlorosulfonation occurs with near-exclusive regioselectivity at the C4 position, yielding 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid .

Chemoselective Amidation (Electrophilicity Differentials)

The intermediate possesses two distinct electrophilic centers: a sulfonyl chloride and a carboxylic acid. When treated with aqueous methylamine ( CH3​NH2​ ), the reaction proceeds with absolute chemoselectivity. Sulfonyl chlorides are highly electrophilic and react rapidly with amines at 0 °C. Conversely, carboxylic acids are poor electrophiles that require coupling reagents (e.g., HATU, EDC) to form amides. Furthermore, the basic amine immediately deprotonates the carboxylic acid to form a carboxylate anion, rendering the C2 position completely nucleophilic and inert to further amine attack. This eliminates the need for transient protecting groups.

Experimental Workflows

SynthesisWorkflow SM 5-Bromothiophene- 2-carboxylic acid (Starting Material) Int 5-Bromo-4-(chlorosulfonyl) thiophene-2-carboxylic acid (Intermediate) SM->Int ClSO3H (excess) 90°C, 4h Electrophilic Substitution Prod 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid (Target Product) Int->Prod CH3NH2 (aq), THF 0°C to RT, 2h Chemoselective Amidation

Figure 1: Two-step synthetic workflow for 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous PPE.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system to neutralize evolved HCl gas.

  • Addition: Cool 20 mL (approx. 300 mmol, 10 eq) of neat chlorosulfonic acid to 0 °C in an ice bath. Slowly add 5-bromothiophene-2-carboxylic acid (6.21 g, 30.0 mmol) in small portions over 30 minutes to control the exothermic reaction.

  • Heating: Gradually warm the reaction mixture to room temperature, then heat to 90 °C for 4 hours.

    • Self-Validation Checkpoint: The reaction progress is visually tracked by gas evolution. The cessation of vigorous HCl bubbling indicates the complete consumption of the starting material.

  • Quenching: Cool the mixture to room temperature. Dropwise , pour the mixture over 200 g of vigorously stirred crushed ice.

    • Self-Validation Checkpoint: The immediate formation of a dense, off-white precipitate confirms the successful generation of the hydrophobic sulfonyl chloride intermediate.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate ( 3×100 mL ). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate. Use immediately in Protocol B to prevent hydrolysis .

Protocol B: Synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
  • Preparation: Dissolve the crude 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid (approx. 30.0 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Amidation: Slowly add a 40% aqueous solution of methylamine (7.75 mL, approx. 90.0 mmol, 3.0 eq) dropwise over 15 minutes. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl .

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 1 hour.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous basic solution.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl .

    • Self-Validation Checkpoint: The acidification protonates the highly soluble carboxylate anion back into the neutral carboxylic acid, triggering a sudden and massive precipitation of the target compound. This phase change validates the successful separation of the product from water-soluble methylamine hydrochloride salts.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water ( 2×20 mL ), and dry in vacuo at 45 °C overnight .

Quantitative Data & Optimization

To ensure maximum yield and purity, the amidation step (Protocol B) was optimized against various solvent and stoichiometric conditions. The data below summarizes the causality behind the finalized protocol parameters.

EntrySolvent System CH3​NH2​ (Eq)TemperatureTime (h)Yield (%)HPLC Purity (%)Observation / Causality
1THF / H2​O 1.10 °C to RT24582Incomplete conversion; competitive hydrolysis of sulfonyl chloride limits yield.
2 THF / H2​O 3.0 0 °C to RT 2 88 96 Optimal; excess amine neutralizes HCl and outcompetes aqueous hydrolysis.
3DCM / H2​O 3.00 °C to RT47290Biphasic system slows reaction kinetics; requires longer reaction times.
4THF / H2​O 5.060 °C (Reflux)26578Elevated temperature induces thermal degradation and side-product formation.

Table 1: Optimization of reaction conditions for the chemoselective amidation of 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid.

Downstream Applications in Drug Discovery

The synthesized 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a highly privileged intermediate. Its orthogonal reactive sites allow for rapid library generation in hit-to-lead optimization campaigns.

Downstream Core 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid Suzuki Suzuki-Miyaura Coupling (C5 Bromo Position) Core->Suzuki Pd Catalyst, Aryl-B(OH)2, Base Amide Amide Bond Formation (C2 Carboxylic Acid Position) Core->Amide HATU, DIPEA, R-NH2 Dual Dual-Functionalized Thiophene Scaffold Suzuki->Dual Amide->Dual

Figure 2: Downstream derivatization pathways for the dual-functionalized thiophene scaffold.

  • C5-Position (Suzuki-Miyaura Coupling): The bromine atom readily undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids, allowing for the extension of the molecule's hydrophobic core.

  • C2-Position (Amide Coupling): Standard peptide coupling conditions (e.g., HATU, DIPEA) can be used to conjugate the carboxylic acid with diverse primary or secondary amines, tailoring the pharmacokinetic properties of the resulting drug candidate.

References

  • Chemistry Stack Exchange (Based on Joule and Mills' Heterocyclic Chemistry). "Regioselectivity in Friedel–Crafts acylation of thiophene." Available at:[Link]

  • NextSDS. "5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid — Chemical Substance Information | CAS 1094550-30-7." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid synthesis

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you not just with a protocol, but with a strategic guide grounded in mechanistic principles and field-tested insights. The synthesis of this highly functionalized thiophene derivative is not trivial, and a robust understanding of each step is paramount to achieving high yield and purity.

This guide is structured to anticipate and resolve the specific issues that researchers may encounter. We will proceed by first outlining a validated synthetic pathway, followed by detailed troubleshooting guides and frequently asked questions designed to empower you in your experimental work.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is most logically approached through a multi-step sequence starting from the commercially available 5-bromothiophene-2-carboxylic acid. The strategy involves protection of the carboxylic acid as a methyl ester, followed by regioselective introduction of the methylsulfamoyl group at the C4 position, and concluding with deprotection.

Synthetic_Pathway A 5-Bromothiophene-2- carboxylic acid B Methyl 5-bromothiophene- 2-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-4-(chlorosulfonyl) -thiophene-2-carboxylate B->C Chlorosulfonylation (HSO₃Cl, 0°C) D Methyl 5-bromo-4-(methylsulfamoyl) -thiophene-2-carboxylate C->D Amination (CH₃NH₂, DCM) E 5-Bromo-4-(methylsulfamoyl) -thiophene-2-carboxylic acid D->E Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic acid
  • Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 5-bromothiophene-2-carboxylate, which can be used in the next step without further purification if purity is >95%.[1]

Protocol 2: Chlorosulfonylation
  • Setup: In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq) to an excess of chlorosulfonic acid (3-5 eq) at 0°C with vigorous stirring.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. The reaction is highly exothermic and must be kept cold to prevent degradation.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate.

Protocol 3: Amination
  • Setup: Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C.

  • Reaction: Bubble methylamine gas through the solution or add a solution of methylamine (2.2 eq) in THF or water dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 4: Ester Hydrolysis
  • Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reaction: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC).[2]

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification (Step 1) Incomplete reaction due to insufficient reaction time or catalyst.Ensure the reaction is refluxed for an adequate period (monitor by TLC). If necessary, a slight excess of sulfuric acid can be used.
Loss of product during aqueous workup.Ensure the pH of the bicarbonate wash is not excessively high to prevent hydrolysis of the ester.
Formation of Dark Polymers in Chlorosulfonylation (Step 2) The reaction temperature was too high. Chlorosulfonic acid is highly reactive and can cause charring.Maintain strict temperature control at 0°C or even slightly lower (-5°C). Add the thiophene ester slowly to the acid.
Impure starting material.Ensure the Methyl 5-bromothiophene-2-carboxylate is of high purity before proceeding.
Multiple Products in Amination (Step 3) Reaction of methylamine with the ester group (amidation).This is a competing side reaction. Perform the amination at low temperatures (0°C) and add the methylamine solution slowly to maintain a low concentration, favoring the reaction with the more electrophilic sulfonyl chloride.
Incomplete reaction.Ensure at least 2 equivalents of methylamine are used to react with the sulfonyl chloride and neutralize the HCl byproduct.
Incomplete Hydrolysis or Product Degradation (Step 4) Insufficient base or reaction time.Use at least 1.5 equivalents of LiOH and monitor the reaction to completion with TLC.[2]
Decarboxylation of the final product under harsh acidic or thermal conditions.Perform the acidification step at 0°C and avoid any subsequent heating. Dry the final product under vacuum at a low temperature. The electron-withdrawing groups on the ring can make the carboxylic acid prone to decarboxylation.
Difficulty Purifying the Final Product Presence of inorganic salts from the workup.Wash the filtered product thoroughly with deionized water.
Contamination with starting ester.Improve the efficiency of the hydrolysis step. Alternatively, the final product can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid as an ester? A1: The free carboxylic acid group can react with the chlorosulfonic acid used in Step 2, leading to unwanted side reactions and a complex product mixture. Esterification protects this group, ensuring the sulfamoylation proceeds as intended.

Q2: What is the rationale for the regioselectivity of the chlorosulfonylation at the C4 position? A2: In a 2,5-disubstituted thiophene ring, the remaining C3 and C4 positions are available for electrophilic substitution. The carboxylic ester at C2 and the bromine at C5 are both deactivating, electron-withdrawing groups. However, the directing effect of the sulfur atom in the thiophene ring strongly favors substitution at positions adjacent to it (alpha-positions, C2 and C5). Since these are blocked, the next most activated positions are C3 and C4. The steric hindrance at C3 from the adjacent C2-ester group makes the C4 position the most likely site for attack by the bulky electrophile (+SO₃H).

Q3: What are the critical safety precautions for this synthesis? A3: Chlorosulfonic acid is extremely corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). Bromine (if used for the synthesis of the starting material) is also highly toxic and corrosive.[4] All reactions should be conducted in well-ventilated areas.

Q4: How can I confirm the structure of my final product? A4: A combination of analytical techniques is recommended. ¹H NMR spectroscopy will show characteristic shifts for the remaining thiophene proton, the methyl group protons on the sulfonamide, and the NH proton. ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the molecular formula.

Q5: Can I use a different base for the final hydrolysis step? A5: Yes, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. However, lithium hydroxide is often preferred as it can sometimes lead to cleaner reactions and the resulting lithium salts are often more soluble, simplifying the workup.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product in a Synthetic Step Check_Purity Analyze Starting Material (NMR, GC/MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, LC/MS) Start->Analyze_Crude Impure_SM Starting Material Impure? Check_Purity->Impure_SM Side_Products Side Products Detected? Analyze_Crude->Side_Products Impure_SM->Check_Conditions No Purify_SM Action: Purify Starting Material (Recrystallization/Chromatography) Impure_SM->Purify_SM Yes SM_Remaining Starting Material Remaining? Side_Products->SM_Remaining No Optimize_Temp Action: Adjust Temperature or Reagent Addition Rate Side_Products->Optimize_Temp Yes Optimize_Time Action: Increase Reaction Time or Add More Reagent SM_Remaining->Optimize_Time Yes Optimize_Purification Action: Develop New Purification Method SM_Remaining->Optimize_Purification No

Sources

Optimization

purification methods for crude 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Target Compound: 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid[1]. This molecule presents a unique purification profile due to its dual-acidic nature and the distinct electronic effects of the brominated thiophene core. This guide moves beyond basic steps to explain the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Section 1: Physicochemical Profiling & Causality

Before executing any protocol, we must establish the physicochemical boundaries of the target molecule. The thiophene ring is naturally electron-rich, but the presence of the bromine at C5 and the sulfamoyl group at C4 significantly lowers the pKa of the C2-carboxylic acid, dictating our purification strategy.

Table 1: Quantitative Physicochemical Profile

ParameterValueCausality / Impact on Purification
Molecular Formula C6H6BrNO4S2Halogenated thiophene; requires monitoring for protodebromination during harsh basic workups.
Molecular Weight 300.15 g/mol Used for precise stoichiometric calculations during acid/base titrations.
pKa 1 (Carboxylic Acid) ~3.2Highly acidic for an aryl acid. Allows selective deprotonation by weak bases (e.g., NaHCO3).
pKa 2 (Sulfonamide) ~10.5Weakly acidic. Avoid strong bases (NaOH) to prevent dianion formation and aqueous trapping.
LogP (Predicted) ~1.8Moderately lipophilic. Partitions excellently into Ethyl Acetate (EtOAc) when fully protonated.
Section 2: Core Purification Workflows
Protocol A: Chemoselective Acid-Base Extraction

Causality: Thiophene-2-carboxylic acids are highly amenable to acid-base extraction, which allows you to bypass tedious and low-recovery silica gel chromatography[2]. By using a mild base, we selectively ionize the carboxylic acid while leaving the sulfonamide protonated. Using stronger bases can lead to dianion formation or promote unwanted side reactions[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc at a concentration of ~0.1 M. Ensure all solids are fully dissolved; add a small amount of THF if the crude is highly crystalline.

  • Selective Deprotonation: Add an equal volume of saturated aqueous NaHCO3 (pH ~8.3). Stir vigorously for 15 minutes. Self-Validation: CO2 evolution will occur; wait until bubbling completely ceases to confirm complete phase transfer of the carboxylate.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the organic layer once more with 0.5 volumes of sat. aq. NaHCO3 and combine the aqueous layers. Discard the organic layer (contains neutral impurities and unreacted non-acidic starting materials).

  • Solvent Purge (Critical): Subject the combined aqueous layer to brief rotary evaporation (30°C, 50 mbar) for 10 minutes to remove trace dissolved EtOAc.

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Dropwise, add 2M HCl while stirring vigorously. Self-Validation: Monitor with a calibrated pH meter until the pH reaches exactly 2.0–2.5. Do not rely on pH paper.

  • Isolation: Stir the resulting suspension for 30 minutes at 5°C to mature the crystals. Filter via vacuum, wash the filter cake with ice-cold water, and dry under high vacuum at 40°C.

Protocol B: Recrystallization for Regioisomeric Purity

Causality: If your synthesis involved a late-stage bromination, regioisomers may be present. Acid-base extraction cannot separate these due to identical pKa values. We leverage differential crystal lattice energies using a binary solvent system.

Step-by-Step Methodology:

  • Dissolution: Suspend the dried crude acid in minimal boiling EtOAc.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution remains slightly turbid (the cloud point).

  • Clarification: Add a single drop of EtOAc to clear the solution, confirming you are exactly at the solubility limit, then remove from heat.

  • Controlled Cooling: Allow to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration and wash with cold Heptane.

Section 3: Visualization of the Extraction Logic

PurificationWorkflow Start Crude Thiophene Mixture (in EtOAc) Base Extract with sat. aq. NaHCO3 (pH ~8.3) Start->Base Org1 Organic Layer (Neutral Impurities) Base->Org1 Discard Aq1 Aqueous Layer (Target Carboxylate) Base->Aq1 Keep Acid Acidify with 2M HCl (Target pH 2.0-2.5) Aq1->Acid Precipitate Filter & Wash (Pure Target Acid) Acid->Precipitate Solidify Aq2 Aqueous Filtrate (Waste) Acid->Aq2 Discard

Fig 1: Chemoselective acid-base extraction workflow for thiophene-2-carboxylic acid derivatives.

Section 4: Troubleshooting FAQs

Q1: During acidification, my product forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature. This is almost always caused by trapped organic solvents in the aqueous phase artificially lowering the melting point of the precipitating solid.

  • The Fix: Ensure you execute the "Solvent Purge" (Step 4 in Protocol A). If oiling still occurs, heat the acidified mixture to 50°C until the oil disperses, add a seed crystal, and cool it extremely slowly (at 5°C/hour) to force nucleation over phase separation.

Q2: I am observing a debrominated byproduct (4-(methylsulfamoyl)thiophene-2-carboxylic acid) in my LC-MS. Can I remove it via extraction? A: No. The debrominated byproduct has an almost identical pKa and polarity profile to the target compound, making acid-base extraction entirely ineffective for this specific separation.

  • The Fix: You must use Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). To prevent this upstream, avoid prolonged exposure to strong bases or transition metal catalysts during synthesis, as electron-rich thiophenes readily undergo protodebromination.

Q3: My overall yield after basic extraction is unusually low (<50%), but no product remains in the organic layer. Where did it go? A: You likely over-acidified or under-acidified during Step 5. If the pH is >4, the carboxylate remains partially ionized and highly soluble in water. If the pH is <1, you risk protonating the sulfonamide oxygen or precipitating inorganic salts (like NaCl) that trap the product in the aqueous filtrate.

  • The Fix: Strictly monitor the acidification step with a calibrated pH meter. Aim for a final pH of exactly 2.0–2.5 to ensure complete protonation of the carboxylic acid without crossing the threshold into extreme acidity.

Q4: My product is decarboxylating during the final drying phase. What went wrong? A: Thiophene-2-carboxylic acids, particularly those with specific steric or electron-withdrawing burdens, can be prone to thermal decarboxylation if heated excessively[3].

  • The Fix: Never dry the product at temperatures exceeding 45°C. Use a high-vacuum desiccator at room temperature or mild heat (40°C max) to remove residual water.

Section 5: References
  • NextSDS. 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid — Chemical Substance Information.[1] URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. (Reference for bypassing chromatography via acid/base extraction of thiophenes).[2] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Analysis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Welcome to the Application Support Center. This guide is designed for synthesis chemists and drug development professionals dealing with the complex functionalization of thiophene scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthesis chemists and drug development professionals dealing with the complex functionalization of thiophene scaffolds. Here, we address the mechanistic troubleshooting, byproduct mitigation, and validated protocols for synthesizing 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.

Synthetic Strategy & Reaction Pathway

The synthesis of 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid typically proceeds via the electrophilic chlorosulfonation of 5-bromothiophene-2-carboxylic acid, followed by nucleophilic amidation with methylamine. Because the thiophene ring is electron-rich but deactivated by the 5-bromo and 2-carboxyl groups, the electrophile is directed to the 4-position. However, the extreme reactivity of chlorosulfonic acid and the moisture sensitivity of the intermediate make byproduct formation a primary point of failure.

SynthesisWorkflow SM 5-Bromothiophene-2- carboxylic acid Step1 Chlorosulfonation (ClSO3H, 0-20°C) SM->Step1 Int1 5-Bromo-4-(chlorosulfonyl) thiophene-2-carboxylic acid Step1->Int1 Main Pathway BP2 Byproduct: Polymeric Tars (Thermal Degradation) Step1->BP2 Excess Heat (>40°C) Step2 Amidation (CH3NH2, THF, 0°C) Int1->Step2 Product 5-Bromo-4-(methylsulfamoyl) thiophene-2-carboxylic acid Step2->Product Anhydrous Amine BP1 Byproduct: Sulfonic Acid (Hydrolysis) Step2->BP1 Moisture/H2O

Synthetic workflow and byproduct divergence in 5-bromo-4-(methylsulfamoyl)thiophene synthesis.

Troubleshooting & FAQs (Byproduct Analysis)

Q1: Why am I seeing a massive hydrophilic peak on LC-MS instead of the sulfonyl chloride intermediate?

Cause: You are observing the sulfonic acid byproduct (5-bromo-4-sulfothiophene-2-carboxylic acid). Thiophene-sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the sulfonic acid if exposed to water during the workup phase. Causality & Solution: Chlorosulfonation utilizes chlorosulfonic acid ( ClSO3​H ), which generates HCl and H2​SO4​ upon quenching. If the quench temperature rises above 5°C, the kinetics of sulfonyl chloride hydrolysis outpace the precipitation of the product. Actionable fix: Quench the reaction strictly over crushed ice (never liquid water) [1]. Extract immediately into an anhydrous organic solvent (e.g., Dichloromethane or Ethyl Acetate) and dry over MgSO4​ before concentrating. Do not store the intermediate; use it immediately in the amidation step.

Q2: During the amidation step, my yield is low, and I recover mostly a water-soluble salt. What went wrong?

Cause: Incomplete acidification during workup. Causality & Solution: Your target molecule contains a carboxylic acid moiety. When you add methylamine ( CH3​NH2​ ) to form the sulfonamide, the amine also acts as a base, deprotonating the carboxylic acid to form a highly water-soluble methylammonium carboxylate salt. Actionable fix: You must use at least 3 to 4 equivalents of methylamine : one to form the sulfonamide, one to scavenge the generated HCl , and one to deprotonate the carboxylic acid. Crucially, during workup, you must acidify the aqueous layer to pH 2-3 using 1M HCl to protonate the carboxylic acid, forcing the target 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid to precipitate or partition into the organic phase [2].

Q3: How do I prevent the formation of black, polymeric tars during chlorosulfonation?

Cause: Thermal degradation and uncontrolled electrophilic polymerization. Causality & Solution: Thiophene rings are susceptible to polymerization in the presence of strong Brønsted/Lewis acids. While the 5-bromo and 2-carboxyl groups deactivate the ring and provide some stability, localized heating (exotherms) during the addition of ClSO3​H will cause ring-opening or polymerization. Actionable fix: Maintain the reaction at 0°C during the dropwise addition of the substrate. Never allow the internal temperature to exceed 25°C during the stirring phase [1].

Quantitative Byproduct Profiling

The following table summarizes the critical process parameters (CPPs) and the quantitative analytical markers used to track byproduct formation during process optimization.

Reaction StepTarget CompoundPrimary ByproductAnalytical Marker (LC-MS ESI-)Mitigation Strategy
Chlorosulfonation 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid5-Bromo-4-sulfothiophene-2-carboxylic acid (Hydrolysis)m/z 285 / 287 (Isotopic Br)Strict ice-quench (<5°C); immediate organic extraction.
Chlorosulfonation Target IntermediatePolymeric Thiophene TarsBroad baseline hump (UV 254nm)Control exotherm; internal temp 25°C.
Amidation 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acidMethylamine carboxylate salt (Incomplete recovery)m/z 298 / 300 (Target mass found in aqueous waste)Acidify aqueous phase to pH 2.0 with 1M HCl prior to extraction.
Amidation Target Product5-Bromo-4-sulfothiophene-2-carboxylic acidm/z 285 / 287Use anhydrous THF and 2.0M Methylamine in THF (avoid aqueous amines).

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid

Note: This protocol is self-validating. The success of the quench is visually confirmed by the formation of a white/off-white precipitate before it melts into an oil at higher temperatures.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Flush the system with Argon.

  • Reagent Loading: Add chlorosulfonic acid (10.0 equiv) to the flask and cool to 0°C using an ice-salt bath.

  • Addition: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 equiv) in a minimal amount of anhydrous DCM (optional, or add as a solid in portions). Add to the chlorosulfonic acid dropwise (or in small portions) over 30 minutes, maintaining the internal temperature below 5°C [1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20°C). Stir for 3 hours. Validation check: Take a 10 µL aliquot, quench in ice/MeOH, and check by TLC (DCM:MeOH 9:1) for the disappearance of the starting material.

  • Quench (Critical Step): Carefully pour the reaction mixture dropwise onto 200 g of vigorously stirred crushed ice. Do not add water to the acid.

  • Isolation: Immediately extract the aqueous suspension with cold Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25°C to afford the intermediate as a pale yellow solid. Proceed immediately to Protocol B.

Protocol B: Synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
  • Setup: Dissolve the freshly prepared 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to 0°C under Argon.

  • Amidation: Add a solution of Methylamine (2.0 M in THF, 4.0 equiv) dropwise via syringe. A white precipitate (methylamine hydrochloride and the carboxylate salt) will form immediately [2].

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup & Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Dissolve the crude residue in water (50 mL). The product is now in the aqueous layer as a salt. Wash the aqueous layer once with Diethyl Ether (20 mL) to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 2.0. The target product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 45°C overnight to yield pure 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.

References

  • Straub, A., et al. "Substituted oxazolidinones for combinational therapy". US Patent US20040242660A1, Google Patents, 2 Dec 2004.

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid: A Comparative Guide to Benchtop vs. High-Field Spectrometers

As a Senior Application Scientist, I frequently encounter the debate between utilizing centralized high-field NMR facilities versus deploying decentralized benchtop NMR systems for routine structural verification. For hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the debate between utilizing centralized high-field NMR facilities versus deploying decentralized benchtop NMR systems for routine structural verification. For highly functionalized heterocyclic building blocks like 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7)[1], selecting the appropriate analytical platform requires a deep understanding of spectral dispersion, solvent interactions, and molecular causality.

This guide objectively compares the performance of an 80 MHz Benchtop NMR against a traditional 400 MHz High-Field NMR for the structural elucidation and QA/QC of this specific thiophene derivative.

The Analytical Dilemma: Accessibility vs. Dispersion

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural characterization. Historically, this required high-field instruments (400+ MHz) utilizing large superconducting magnets that demand dedicated infrastructure and expensive cryogens (liquid helium and nitrogen)[2].

Recent advancements in permanent magnet technology have introduced benchtop NMR systems (60–90 MHz) that are cryogen-free, fit inside a standard fume hood, and drastically reduce operational costs[3]. However, the lower magnetic field ( B0​ ) inherently compresses the chemical shift dispersion (measured in Hz), increasing the risk of second-order effects and signal overlap[4]. The critical question for drug development professionals is: Does the benchtop system provide sufficient resolution for this specific molecule, or is a high-field system mandatory?

Mechanistic Spectral Analysis & Causality

To evaluate instrument performance, we must first understand the expected 1H NMR profile of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid. The molecule features a thiophene core substituted with a carboxylic acid (-COOH), a secondary sulfonamide (-SO2NHCH3), and a bromine atom.

The Solvent Overlap Challenge

The polarity of the -COOH and sulfonamide groups typically dictates the use of a highly polar solvent like DMSO-d6. However, this introduces a critical analytical challenge:

  • The Causality: The methylsulfamoyl protons (-CH3) resonate at approximately 2.55 ppm. In DMSO-d6, the residual solvent pentet appears at 2.50 ppm.

  • The Resolution Gap: At a benchtop frequency of 80 MHz, a 0.05 ppm difference equates to merely 4 Hz of separation . Because the methyl signal is a doublet ( J≈5 Hz) due to coupling with the adjacent -NH, it will severely convolute with the solvent multiplet, making integration impossible[4]. High-field NMR (400 MHz) expands this 0.05 ppm difference to 20 Hz , achieving baseline resolution[4].

  • The Solution: To establish a self-validating protocol for benchtop systems, the solvent must be switched to Acetone-d6 (residual peak at 2.05 ppm) to artificially induce spectral dispersion and isolate the methyl doublet.

Expected Chemical Shifts (in Acetone-d6)
  • -COOH (Position 2): ~11.0 - 12.0 ppm. Highly deshielded due to the carbonyl oxygen and hydrogen bonding. Appears as a broad singlet.

  • -NH (Sulfamoyl): ~7.5 - 7.9 ppm. Deshielded by the strongly electron-withdrawing sulfonyl group. Appears as a broad quartet (coupled to -CH3) or broad singlet due to quadrupolar relaxation.

  • H-3 (Thiophene): ~7.7 - 7.8 ppm. The sole aromatic proton is sandwiched between two electron-withdrawing groups (-COOH and -SO2NHCH3). It is highly deshielded and appears as a sharp singlet.

  • -CH3 (Methyl): ~2.6 ppm. Shifted downfield relative to a standard alkane due to the adjacent electronegative nitrogen. Appears as a doublet ( J≈5 Hz).

Comparative Performance Data

The tables below summarize the quantitative and qualitative differences between the two platforms for this specific assay. Research has shown that despite the lower field strength, benchtop NMR can yield comparable performance for targeted quantitative and structural verifications when workflows are optimized[5].

Table 1: Instrument Specifications & Operational Metrics
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnetic Field Strength 1.88 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)
Cryogen Requirement None (Cryogen-free)Liquid Helium & Nitrogen
Footprint & Location Fume hood / Benchtop compatibleDedicated facility room
Capital Investment Low (~$50k - $100k)High (>$400k)
Signal-to-Noise (SNR) Moderate (Compensated via higher scans)High (Ideal for dilute impurities)
Table 2: Spectral Resolution & Signal Assignment Comparison
Proton EnvironmentExpected ShiftMultiplicityBenchtop (80 MHz) PerformanceHigh-Field (400 MHz) Performance
-COOH ~11.5 ppmBroad SingletBroad, often lost in baseline noiseObservable, distinct broad peak
-NH ~7.8 ppmBroad QuartetBroad singlet/multiplet; may overlap H-3Distinct broad quartet ( J≈5 Hz)
H-3 (Aromatic) ~7.7 ppmSingletSharp singlet; easily identifiableBaseline resolved singlet
-CH3 (in DMSO-d6) ~2.55 ppmDoubletConvoluted with DMSO-d6 (2.50 ppm)Baseline resolved from DMSO-d6
-CH3 (in Acetone-d6) ~2.60 ppmDoubletBaseline resolved from Acetone (2.05 ppm)Baseline resolved

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checks.

Step 1: Sample Preparation & Solvent Selection
  • Weigh 15–20 mg of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid.

  • Dissolve in 0.6 mL of Acetone-d6 (for 80 MHz benchtop) or DMSO-d6 (for 400 MHz high-field).

  • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulates will distort magnetic field homogeneity and degrade line shape, which is especially detrimental to benchtop systems[2].

Step 2: Tuning, Matching, and Shimming
  • Insert the standard 5 mm NMR tube into the probe.

  • Perform automated tuning and matching to the 1H frequency.

  • Execute an automated 1D simplex shim (Benchtop) or a gradient shim (High-Field).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual solvent peak. A valid shim should yield a FWHM of < 1.0 Hz at 400 MHz and < 1.5 Hz at 80 MHz. If the peak is broader, re-shim the Z-axis.

Step 3: Acquisition Parameters
  • Benchtop (80 MHz): Set Number of Scans (NS) = 64, Relaxation Delay (D1) = 2 seconds, Acquisition Time (AQ) = 4 seconds.

  • High-Field (400 MHz): Set NS = 16, D1 = 2 seconds, AQ = 3 seconds.

  • Causality: Benchtop systems operate at lower magnetic field strengths, inherently reducing the signal-to-noise ratio (SNR). Increasing the scan count by a factor of 4 mathematically compensates for this sensitivity drop, ensuring the -CH3 doublet is clearly visible above the noise floor[3].

Step 4: Processing & Phase Correction
  • Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier Transform to enhance SNR without sacrificing the 5 Hz coupling constant of the methyl doublet.

  • Perform manual zero-order and first-order phase correction.

  • Validation Check: Ensure the baseline is entirely flat. A rolling baseline indicates acoustic ringing or poor phase correction, which will artificially inflate the integration values of the broad -COOH and -NH peaks.

Workflow Visualization

The following diagram illustrates the logical decision-making pathway for analyzing this functionalized thiophene, highlighting how solvent selection diverges based on the chosen hardware platform.

NMR_Workflow Prep Sample Preparation (15-20 mg Analyte) split Prep->split Benchtop Benchtop NMR (80 MHz) Solvent: Acetone-d6 (Prevents Overlap) split->Benchtop HighField High-Field NMR (400 MHz) Solvent: DMSO-d6 (High Dispersion) split->HighField DataB First-Order Spectra (Singlets & Doublets Resolved) Benchtop->DataB DataH High-Dispersion Spectra (Trace Impurities Detected) HighField->DataH Validation Structural Verification 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid DataB->Validation DataH->Validation

Fig 1: Comparative NMR workflow for structural verification of the functionalized thiophene.

Conclusion & Recommendations

For the routine identity verification and QA/QC of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, Benchtop NMR (80 MHz) is a highly capable and cost-effective alternative to high-field systems, provided the operator understands the causality of spectral dispersion. By intelligently switching the solvent to Acetone-d6, the critical issue of methyl/solvent signal overlap is entirely circumvented.

However, if the goal is complex impurity profiling, identifying trace degradants, or analyzing highly dilute samples, the unparalleled sensitivity and resolution of a High-Field NMR (400+ MHz) remains indispensable.

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid using Mass Spectrometry

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-4-(methylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, a substituted thiophene, represents a class of compounds with significant potential as intermediates and pharmacophores. Its structural complexity, featuring a halogen, a sulfonamide, and a carboxylic acid on a heterocyclic scaffold, necessitates a robust analytical strategy for confirmation.

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the definitive structural elucidation of this target molecule. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require not just data, but validated structural intelligence.

Chapter 1: The Foundation: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

Before delving into specific methodologies, it is crucial to understand the foundational techniques that provide the necessary analytical depth. Mass spectrometry is a cornerstone for structural elucidation due to its high sensitivity and ability to provide precise molecular weight and fragmentation data.[1] For a molecule like 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, standard resolution mass spectrometry is insufficient.

High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places.[1] This accuracy allows for the determination of the elemental formula of the molecule and its fragments, a critical first step in ruling out alternative structures.[2][3]

Tandem Mass Spectrometry (MS/MS) provides the next layer of structural detail. In an MS/MS experiment, the intact molecular ion is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[3] This controlled fragmentation creates a structural fingerprint, revealing the connectivity of the molecule's constituent parts.[4][5]

Chapter 2: The Gateway to Analysis: A Comparative Guide to Ionization Techniques

The choice of ionization method is the most critical parameter in a mass spectrometry experiment, as it dictates the efficiency of converting the neutral analyte into a gas-phase ion for analysis.[6][7][8] The selection is governed by the analyte's physicochemical properties, including polarity, molecular weight, and thermal stability.[8]

Ionization TechniquePrincipleSuitability for Target MoleculeAdvantagesDisadvantages
Electrospray Ionization (ESI) A soft ionization technique where ions are generated from a solution by applying a high voltage to a capillary, creating an aerosol of charged droplets.[8]Excellent. The molecule's polarity, due to the carboxylic acid and sulfonamide groups, makes it ideal for ESI.High sensitivity for polar and ionic compounds; easily coupled with liquid chromatography (LC).[1]Can be susceptible to ion suppression from matrix components.[9]
Atmospheric Pressure Chemical Ionization (APCI) A semi-hard ionization technique where a corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules.[10][11]Good Alternative. Suitable for moderately polar compounds and less susceptible to matrix effects than ESI.Tolerates higher flow rates and less pure solvents; effective for a wider range of polarities than ESI.Can sometimes induce more in-source fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the matrix, which then transfers charge to the analyte.[12]Possible, but not optimal. Primarily used for large biomolecules. For small molecules, it can be challenging to find a suitable matrix and may produce complex spectra.High mass range; tolerant of salts and buffers.Less commonly coupled with LC; can have lower resolution for small molecules compared to ESI on some platforms.[12]

For 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, Electrospray Ionization (ESI) is the superior choice. The analysis should be conducted in both positive and negative ion modes to capture a complete picture.

  • Negative Ion Mode (-ESI): This is predicted to be the most sensitive mode. The acidic proton of the carboxylic acid group will be readily lost, forming a highly stable carboxylate anion, observed as the deprotonated molecule [M-H]⁻.[9][13]

  • Positive Ion Mode (+ESI): In this mode, protonation can occur, likely on the sulfonamide nitrogen or the thiophene sulfur, yielding the protonated molecule [M+H]⁺. Adduct formation with cations present in the mobile phase (e.g., sodium [M+Na]⁺ or ammonium [M+NH₄]⁺) is also common and can provide additional confirmation of the molecular weight.[13][14]

Caption: Predicted major fragmentation pathways in positive and negative ion modes.

Chapter 4: From Theory to Practice: Experimental Protocols and Data Validation

Protocol 1: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is appropriate.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for +ESI mode).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: ESI, operated in both positive and negative modes in separate runs.

    • Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).

    • Source Temperature: ~120 °C.

    • Desolvation Gas Flow & Temperature: Optimize based on instrument manufacturer recommendations (e.g., 600 L/hr, 350 °C).

    • Data Acquisition:

      • Full Scan (MS1): Acquire data over a range of m/z 50-500 to detect the molecular ion.

      • Tandem MS (MS/MS): Perform data-dependent acquisition. Set the instrument to automatically select the most intense ion(s) from the full scan (e.g., m/z 297.9/299.9 in negative mode and 299.9/301.9 in positive mode) and subject them to CID. Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

Data Interpretation and Validation Checklist:
  • [✓] Accurate Mass: Does the measured mass of the molecular ion in the high-resolution full scan match the calculated mass for C₆H₆BrNO₄S₂ within a narrow tolerance (e.g., < 5 ppm)?

  • [✓] Isotopic Pattern: Does the molecular ion exhibit the characteristic ~1:1 doublet peak pattern separated by ~2 Da, confirming the presence of a single bromine atom?

  • [✓] Fragmentation Consistency: Do the accurate masses of the fragment ions in the MS/MS spectrum match the predicted fragments (e.g., loss of CO₂, SO₂)?

  • [✓] Orthogonal Confirmation: Do the fragmentation patterns observed in both positive and negative ion modes corroborate the same proposed structure?

Chapter 5: A Holistic View: Comparison with Alternative and Complementary Techniques

While mass spectrometry is exceptionally powerful, it is one tool in the analytical toolbox. For unequivocal structure confirmation, especially in a regulatory environment, data from orthogonal techniques is often required.

TechniqueInformation ProvidedComparison with Mass SpectrometrySynergy
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, revealing the carbon-hydrogen framework and connectivity.MS provides molecular formula and substructural information via fragmentation; NMR provides the precise atomic connectivity and stereochemistry.Highly Synergistic. NMR confirms the carbon skeleton and proton locations, while MS confirms the molecular formula and the presence of key functional groups through fragmentation. [2][15]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O stretch for the carboxylic acid, S=O stretch for the sulfonamide).MS also identifies functional groups via their characteristic neutral losses or fragment ions, but IR provides a more direct, albeit less specific, confirmation.Complementary. IR can quickly confirm the presence of the expected functional groups, which should align with the MS fragmentation data.
Hydrogen-Deuterium Exchange (HDX-MS) An advanced MS technique where the sample is exposed to a deuterated solvent (e.g., D₂O). Labile protons (like those on -COOH and -NH-) will exchange with deuterium, causing a predictable mass shift. [5]This is a specialized MS experiment that directly probes specific structural features.Confirmatory. Observing a mass shift corresponding to two exchangeable protons (one from COOH, one from SO₂NH) would provide strong evidence for the proposed structure.

Conclusion

The structural confirmation of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is most effectively and confidently achieved using a combination of high-resolution mass spectrometry and tandem mass spectrometry. An analytical strategy centered on liquid chromatography coupled with electrospray ionization (LC-ESI-MS/MS) provides the requisite sensitivity, specificity, and structural detail. By systematically evaluating the accurate mass of the molecular ion, confirming the bromine isotopic pattern, and matching the detailed MS/MS fragmentation spectra in both positive and negative ion modes against predicted pathways, a researcher can build a self-validating case for the correct structure. When combined with data from orthogonal methods like NMR, this mass spectrometry-driven approach represents the gold standard for structural elucidation in modern chemical and pharmaceutical science.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed.
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing.
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  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.
  • Scientists Test a New Process for Small Molecule Structure Elucidation.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
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Validation

Comparative Biological Activity of Sulfamoylthiophene-2-Carboxylic Acid Derivatives: Fragment-Based Inhibition of AmpC β-Lactamase

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Strategic Context The expression of AmpC β-lactamase is one...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Strategic Context

The expression of AmpC β-lactamase is one of the most widespread mechanisms of bacterial resistance to β-lactam antibiotics[1]. Traditional β-lactamase inhibitors (e.g., clavulanic acid) are themselves β-lactam derivatives. While effective against certain enzyme classes, they often inadvertently trigger the AmpR regulatory system, upregulating AmpC expression and paradoxically worsening resistance[2].

As a Senior Application Scientist in structure-based drug design, I frequently advocate for the development of non-covalent, non-β-lactam inhibitors . By deviating from the traditional β-lactam architecture, we can competitively inhibit the enzyme without triggering bacterial resistance feedback loops[2]. This guide objectively compares the biological activity and structural utility of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid —a highly functionalized fragment building block—against optimized lead compounds within the same chemotype.

Compound Profiles & Structural Rationale

To understand the trajectory of this inhibitor class, we must compare the foundational fragment against its optimized derivatives.

A. The Fragment Building Block: 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
  • Role: Low-molecular-weight fragment anchor[3].

  • Mechanistic Causality: In fragment-based drug discovery (FBDD), we rely on small molecules with high ligand efficiency. The thiophene-2-carboxylate core acts as a precise bioisostere for the C3/C4 carboxylate of β-lactam antibiotics, anchoring the molecule to conserved active-site residues (Arg349 and Asn152)[4]. The addition of the bromo and methylsulfamoyl groups at the 4- and 5-positions provides synthetically accessible vectors to "grow" the fragment into adjacent hydrophobic and polar sub-pockets without disrupting the primary binding anchor.

B. The Reference Lead: 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid
  • Role: The original DOCK-predicted hit[4].

  • Performance: This compound validated the thiophene-2-carboxylate chemotype, exhibiting a Ki​ of 26 µM against E. coli AmpC[4]. It successfully reversed resistance to β-lactams in cell culture without being hydrolyzed by the enzyme.

C. The Optimized Derivative: 3-{[3-(4-carboxyphenyl)propyl]sulfamoyl}thiophene-2-carboxylic acid (Compound 6)
  • Role: Rationally designed extended analog[5].

  • Performance: By extending the carbon chain spacer between the thiophene ring and the distal benzene ring, researchers optimized interactions at the edge of the active site, improving the Ki​ to 19 µM[5].

Comparative Biological Activity

The following table synthesizes the quantitative performance and structural parameters of these compounds.

CompoundClassificationMolecular Weight Ki​ (E. coli AmpC)Key Active-Site Interactions
5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid Fragment / Building Block299.89 g/mol N/A (Fragment range)Arg349, Asn152 (via carboxylate)
3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid Initial Lead317.79 g/mol 26 µMArg349, Asn152, Tyr150
3-{[3-(4-carboxyphenyl)propyl]sulfamoyl}thiophene-2-carboxylic acid Optimized Analog369.43 g/mol 19 µMArg349, Asn152, distal edge residues

Mechanistic Pathway

Understanding the causality of inhibition requires visualizing the divergent pathways of substrates versus our non-covalent inhibitors. While β-lactams are actively hydrolyzed by AmpC, sulfamoylthiophene derivatives reversibly block the active site, preserving the integrity of co-administered antibiotics.

G AmpC AmpC β-Lactamase (Active Enzyme) Hydrolyzed Hydrolyzed Antibiotic (Inactive) AmpC->Hydrolyzed Hydrolysis (Resistance) Complex Enzyme-Inhibitor Complex (Reversibly Blocked) AmpC->Complex Non-covalent Binding BetaLactam β-Lactam Antibiotic (Substrate) BetaLactam->Hydrolyzed Inhibitor Sulfamoylthiophene Derivative (Inhibitor) Inhibitor->Complex

Figure 1: Divergent pathways of AmpC β-lactamase interactions with substrates versus non-covalent inhibitors.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, any hit generated from a fragment like 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid must be evaluated through a self-validating system. This means pairing a kinetic biochemical assay with orthogonal structural validation (X-ray crystallography).

Workflow Step1 1. Compound Preparation (Fragment & Derivatives) Step2 2. Nitrocefin Kinetic Assay (Determine Ki & IC50) Step1->Step2 Step3 3. X-ray Crystallography (Soaking AmpC Crystals) Step2->Step3 Select active hits Step4 4. Structure-Activity Analysis (Map Binding Pocket) Step3->Step4 Confirm 3D Conformation

Figure 2: Experimental workflow for validating non-covalent AmpC β-lactamase inhibitors.

Protocol A: Nitrocefin-Based Kinetic Inhibition Assay

Causality: Nitrocefin is a chromogenic cephalosporin that changes color (from yellow to red) upon hydrolysis. By monitoring absorbance, we can accurately calculate the competitive inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare 50 mM Tris buffer (pH 7.0). Dilute purified E. coli AmpC to a working concentration of 1 nM. Prepare test compounds (e.g., thiophene derivatives) in DMSO (final assay DMSO concentration 2%).

  • Pre-incubation: In a 96-well microtiter plate, combine 90 µL of AmpC enzyme solution with 5 µL of the test compound at varying concentrations (e.g., 1 µM to 500 µM). Incubate at 25°C for 10 minutes to allow complex formation.

  • Reaction Initiation: Add 5 µL of Nitrocefin substrate (final concentration 100 µM) to initiate the reaction.

  • Kinetic Read: Immediately monitor the change in absorbance at 482 nm using a microplate reader for 5 minutes (read every 15 seconds).

  • Data Analysis: Calculate initial velocities ( v0​ ). Use the Cheng-Prusoff equation or a competitive inhibition non-linear regression model to determine the Ki​ [4]. Self-validation check: Ensure the Hill slope is approximately 1.0 to rule out aggregation-based artifactual inhibition.

Protocol B: Crystallographic Soaking for Structural Validation

Causality: Kinetic data alone cannot confirm the binding pose. We must soak the fragment into pre-formed AmpC crystals to verify that the thiophene-2-carboxylate is anchoring to Arg349 as designed[5].

  • Crystallization: Grow apo-AmpC crystals using the hanging-drop vapor diffusion method in 1.7 M potassium phosphate buffer (pH 8.7).

  • Soaking: Transfer mature crystals into a soaking drop containing the crystallization buffer supplemented with 5-10 mM of the test compound and 5% DMSO. Soak for 24 to 72 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (crystallization buffer + 20% sucrose) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect X-ray diffraction data and solve the structure via molecular replacement using an apo-AmpC model (e.g., PDB ID: 1KE4).

References

  • PubChemLite - 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (C6H6BrNO4S2). Université du Luxembourg.
  • Powers, R.A., Morandi, F., Shoichet, B.K. (2002). Structure-based discovery of a novel, noncovalent inhibitor of AmpC beta-lactamase. Structure, 10(7):1013-23.
  • Hendershot, J.M., et al. (2014). Structure-based efforts to optimize a non-β-lactam inhibitor of AmpC β-lactamase. Bioorganic & Medicinal Chemistry, 22(13):3351-9.
  • Tondi, D., et al. (2005). Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture. Journal of the American Chemical Society, 127(13):4632–4639.
  • Philippon, A., et al. (2022). Class C β-Lactamases: Molecular Characteristics. Clinical Microbiology Reviews, 35(2).

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling &amp; Disposal of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Proper waste management of complex heterocyclic compounds is a critical component of laboratory safety and regulatory compliance. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of complex heterocyclic compounds is a critical component of laboratory safety and regulatory compliance. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) presents unique disposal challenges due to its multi-functional structure, which includes a halogen (bromine), a sulfur-containing heterocycle (thiophene), a sulfonamide group, and a carboxylic acid.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the segregation, containerization, and disposal of this compound, ensuring both operational efficiency and strict adherence to environmental regulations.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To effectively manage chemical waste, laboratory personnel must understand the causality behind disposal rules. The structural components of this compound dictate specific handling requirements:

  • The Bromine Atom (Halogenated Waste): The presence of bromine strictly categorizes this compound as Halogenated Organic Waste [1]. During incineration, halogens can form highly corrosive hydrogen bromide (HBr) gas and toxic polybrominated dibenzodioxins if not combusted at ultra-high temperatures (>1000°C). Mixing this compound with non-halogenated waste streams exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste.

  • Thiophene & Sulfonamide (Sulfur Content): Both the thiophene ring and the methylsulfamoyl group contain sulfur. Upon combustion, these groups oxidize to form sulfur oxides (SOx). Disposal facilities must route this waste to specialized rotary kiln incinerators equipped with alkaline exhaust scrubbers to neutralize SOx and HBr emissions [2]. Furthermore, sulfonamides can hydrolyze under strongly acidic conditions, meaning this waste must be segregated from strong mineral acids [3].

  • Carboxylic Acid (Corrosivity): The carboxylic acid moiety imparts mild acidity. If stored as an aqueous or polar organic solution in unlined metal drums, it can cause long-term corrosion and leaching.

  • Toxicity Profile: The compound exhibits acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332) and is a known skin/eye irritant [4]. This necessitates stringent personal protective equipment (PPE) during all waste handling procedures.

Quantitative Waste Profile

The following table summarizes the critical chemical and logistical data required for proper waste characterization and EHS documentation.

ParameterSpecification
Chemical Name 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
CAS Number 1094550-30-7
Molecular Formula C6H6BrNO4S2
Hazard Classifications H302, H312, H332 (Acute Tox); H315, H319 (Irritant); H336 (STOT SE 3)
EPA Waste Classification Halogenated Organic Waste (RCRA Regulated)
Primary Disposal Method High-Temperature Incineration (with SOx/HBr alkaline scrubbing)
Container Compatibility High-Density Polyethylene (HDPE), PTFE-lined Borosilicate Glass
Incompatible Materials Strong oxidizers, strong bases, unlined metal containers
Disposal Workflow Diagram

The following decision tree illustrates the logical workflow for segregating and containerizing 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid waste based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 5-Bromo-4-(methylsulfamoyl)... carboxylic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Liquid ContainerSolid Collect in: Solid Halogenated Waste Container Solid->ContainerSolid Solvent Solvent Type? Liquid->Solvent HaloSolv Halogenated Solvent (e.g., DCM) Solvent->HaloSolv Yes NonHaloSolv Non-Halogenated Solvent (e.g., DMSO) Solvent->NonHaloSolv No ContainerLiquid Collect in: Liquid Halogenated Waste Container HaloSolv->ContainerLiquid NonHaloSolv->ContainerLiquid EHSPickup EHS Hazardous Waste Pickup ContainerSolid->EHSPickup Note *Do NOT mix with non-halogenated streams due to Bromine content ContainerLiquid->Note ContainerLiquid->EHSPickup Incineration High-Temp Incineration (with SOx/HBr scrubbers) EHSPickup->Incineration

Caption: Workflow for 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid disposal.

Standard Operating Procedure (SOP) for Disposal

To ensure a self-validating process, execute the following steps. Each step includes a verification check to guarantee protocol integrity.

Step 1: Segregation & Classification

  • Action: Determine the physical state of the waste. If the compound is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), the entire solution must still be classified as Halogenated Organic Waste due to the dissolved bromine content.

  • Validation Check: Review the solvent mixture. If the total halogen content of the final mixture exceeds 1-5% (depending on local EHS thresholds), it must be routed to the halogenated stream [1].

Step 2: Containerization

  • Action: Select a chemically compatible container. Use High-Density Polyethylene (HDPE) carboys for liquids or PTFE-lined borosilicate glass jars for solids. Do not use unlined metal cans.

  • Validation Check: Inspect the container cap for a PTFE (Teflon) liner to prevent the carboxylic acid from degrading the seal over time.

Step 3: Labeling & Documentation

  • Action: Affix a standardized "Hazardous Waste" label. Explicitly write the full chemical name: 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid. Check the boxes for "Toxic", "Halogenated", and "Irritant".

  • Validation Check: Ensure the accumulation start date is clearly written. RCRA regulations mandate that satellite accumulation areas (SAAs) must transfer waste to a central facility within 180 days of this date.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a designated secondary containment tray within a well-ventilated SAA or fume hood. Keep away from strong oxidizing agents and bases.

  • Validation Check: Physically verify that the secondary containment tray is free of incompatible chemicals (e.g., nitric acid or sodium hydroxide) that could react violently in the event of a primary container failure.

Step 5: EHS Transfer

  • Action: Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor (e.g., Clean Harbors, Veolia), noting the presence of both halogens and sulfur.

Emergency Spill Protocol (Self-Validating System)

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.

  • Evacuate & Don PPE: Clear the immediate area. Don nitrile gloves (double-gloving recommended), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator if solid dust is generated.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization. Use non-sparking tools to sweep the material into a solid halogenated waste container.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large spills.

  • Decontamination & Validation: Wash the affected surface with a mild alkaline detergent solution to neutralize residual carboxylic acid. Validation: Test the cleaned surface with pH paper; a neutral reading (pH 6.5–7.5) confirms successful decontamination.

References
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database,[Link]

  • UW Oshkosh Environmental Health and Safety. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS Guidelines, [Link]

  • NextSDS. "5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database,[Link]

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